2,9-Dichloroacridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,9-dichloroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJOYVDLIRSMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485562 | |
| Record name | 2,9-DICHLOROACRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-14-3 | |
| Record name | 2,9-DICHLOROACRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dichloroacridine typically involves the chlorination of acridine. One common method is the reaction of acridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 9th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 9 undergo nucleophilic displacement under varying conditions:
-
Aromatic substitution with amines, thiols, or alkoxides occurs preferentially at the 9-position due to reduced steric hindrance compared to the 2-position .
-
Kinetic studies on 6,9-dichloro-2-methoxyacridine (structurally analogous) show pseudo-first-order kinetics in reactions with benzyl mercaptan. Activation energy () decreases by 15–20 kJ/mol when the acridine ring is protonated .
Table 1: Reaction parameters for nucleophilic substitution
| Nucleophile | Solvent | Temperature | Rate Constant (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Ethanol | 80°C | 2.45 | 78 |
| Thiophenol | DMF | 100°C | 5.12 | 85 |
| Methoxide | Methanol | 60°C | 1.89 | 65 |
Data adapted from hydrolysis and substitution studies .
Hydrolysis and Condensation
Hydrolytic cleavage of chlorine substituents follows distinct pathways:
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Base-catalyzed hydrolysis at pH >8 produces 9-hydroxyacridine derivatives via an mechanism, with rate dependence on hydroxide ion concentration .
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Acid-catalyzed hydrolysis (pH 2–5) forms iminoacridan intermediates through protonation of the acridine nitrogen, lowering the activation barrier by 30% compared to neutral conditions .
Key observation : Steric effects dominate in 2-substituted derivatives, reducing hydrolytic stability by 40% compared to 9-substituted analogs .
Reduction and Oxidation
Redox reactions modify both the acridine core and substituents:
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 9-chloro group to a hydrogen atom while preserving the 2-chloro substituent .
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Oxidative cleavage with KMnO₄ converts methoxy groups (in related analogs) to carbonyl functionalities, enabling further functionalization .
Mechanistic insight : DFT calculations reveal that reduction at the 9-position proceeds via a radical anion intermediate stabilized by conjugation with the aromatic system .
Stability and Degradation Pathways
-
Photodegradation : UV irradiation (λ=254 nm) induces dechlorination with a half-life of 4.2 hours in aqueous solution .
-
Thermal stability : Decomposes above 240°C via radical-mediated cleavage of C-Cl bonds, as confirmed by TGA-MS analysis .
This systematic analysis demonstrates how structural features dictate 2,9-dichloroacridine's reactivity, enabling rational design of derivatives for pharmaceutical and materials science applications. Recent advances in computational modeling provide predictive tools for optimizing reaction conditions and substituent effects.
Scientific Research Applications
Chemical Applications
Synthesis of Quinacridone Derivatives
2,9-Dichloroacridine serves as a precursor in the synthesis of various quinacridone derivatives. These derivatives are significant in producing high-performance pigments and dyes due to their excellent lightfastness and stability.
Pigment Production
As a pigment, it is widely used in paints, plastics, and inks. Its vibrant color and resistance to environmental degradation make it a preferred choice for industrial applications .
Biological Applications
Fluorescent Properties for Imaging
The compound exhibits notable fluorescent properties, making it suitable for biological staining and imaging applications. It has been explored for labeling cells and tracking biological processes within them .
Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. For example, acridine-based imidazolium salts synthesized from 9-chloroacridines demonstrated cytotoxicity against various human cancer cell lines while showing low toxicity to non-cancerous cells . The mechanism involves intercalation into DNA, which can disrupt cellular processes leading to apoptosis in cancer cells .
Medical Applications
Drug Delivery Systems
There is ongoing research into the use of this compound as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .
Potential Therapeutics
The compound has been investigated for its potential as a therapeutic agent against diseases such as Alzheimer's. Its derivatives have shown promise in inhibiting key enzymes associated with neurodegenerative processes .
Industrial Applications
Organic Photovoltaic Cells (OPVs)
Recent studies have highlighted the use of this compound in organic photovoltaic cells due to its semiconducting properties. Incorporating this compound into OPV devices has been shown to improve their power conversion efficiency significantly .
Dye-Sensitized Solar Cells (DSSCs)
Similar to its role in OPVs, this compound has been evaluated as a dye in DSSCs. Research indicates that it can act as an effective light harvester and electron acceptor, enhancing the overall performance of these solar cells.
Case Studies
Mechanism of Action
The mechanism of action of 2,9-Dichloroacridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Dichloroacridines
Biological Activity
2,9-Dichloroacridine is a synthetic compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two chlorine atoms at the 2 and 9 positions of the acridine ring system. This substitution pattern is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Like many acridine derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer effects.
- Enzyme Inhibition : Studies have indicated that acridine derivatives can inhibit various kinases involved in cell cycle regulation and signaling pathways, such as DYRK1A and GSK3 .
- Immunomodulatory Effects : Some research suggests that acridine compounds may modulate immune responses, impacting cytokine production and macrophage activity .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. It has shown promising results against several cancer cell lines:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. For example, IC50 values in MTT assays indicate effective inhibition of cell proliferation .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and subsequent activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | DNA intercalation |
| MCF-7 (Breast Cancer) | 12.3 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects:
- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
- Antileishmanial Activity : Recent studies have reported that derivatives containing the acridine structure exhibit antileishmanial effects by altering cytokine expression in infected macrophages .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using an MTT assay. The results indicated a dose-dependent reduction in cell viability across various types of cancer cells. -
Immunomodulatory Effects :
Another investigation focused on the compound's effect on cytokine production in macrophages. The study found that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,9-Dichloroacridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound typically involves cyclization of 4-chloroanthranilic acid with ketones (e.g., cyclohexanone) in the presence of excess POCl₃ under reflux conditions. Optimization strategies include:
- Adjusting stoichiometric ratios of POCl₃ to anthranilic acid derivatives to minimize side reactions.
- Monitoring reaction time (e.g., 2 hours under reflux) to balance yield and purity .
- Avoiding column chromatography by leveraging crystallization or precipitation for purification, achieving yields up to 81% .
- Key Data :
| Starting Material | Catalyst/Conditions | Yield | Purification Method |
|---|---|---|---|
| 4-Chloroanthranilic acid | POCl₃, reflux | 81% | Crystallization |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded signals at δ 8.2–8.5 ppm for acridine protons) and chlorine-substituted carbons.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 242) and fragmentation patterns.
- IR Spectroscopy : Detect C-Cl stretches (~750 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and report retention times .
Advanced Research Questions
Q. How do substituents at the 6- and 9-positions influence the reactivity and biological activity of dichloroacridine derivatives?
- Methodological Answer :
- Comparative Studies : Synthesize derivatives with amino, alkylamino, or hydrazine groups at the 9-position and compare their:
- Reactivity : Nucleophilic aromatic substitution rates under varying pH and temperature.
- Biological Activity : Anticancer or antimicrobial potency via in vitro assays (e.g., IC₅₀ values against HeLa cells).
- Data Analysis : Use Hammett plots to correlate substituent electronic effects (σ values) with reaction kinetics or bioactivity .
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound intermediates?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting studies while strictly controlling variables (e.g., solvent polarity, trace moisture levels).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Advanced Spectroscopy : Use in situ FTIR or Raman to detect transient intermediates (e.g., nitrenes or carbocations) .
Q. How can computational methods enhance the design of this compound-based probes for luminescent or genetic engineering applications?
- Methodological Answer :
- Molecular Docking : Screen acridine derivatives against DNA G-quadruplex structures to predict intercalation efficiency.
- TD-DFT Calculations : Simulate UV-vis absorption spectra to tailor luminescent properties (e.g., λₑₓ/λₑₘ for imaging).
- Machine Learning : Train models on existing bioactivity datasets to prioritize synthetic targets .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported yields for this compound synthesis?
- Methodological Answer :
- Sensitivity Analysis : Test the impact of trace impurities (e.g., moisture in POCl₃) by repeating reactions under anhydrous vs. ambient conditions.
- Robustness Testing : Vary stirring rates, heating sources (oil bath vs. microwave), and cooling rates to identify critical parameters.
- Reporting Standards : Document all experimental details (e.g., reagent purity, equipment calibration) in supplemental materials to enable replication .
Tables for Key Findings
Table 1 : Substituent Effects on this compound Reactivity
| Substituent (Position) | Reaction Rate (k, s⁻¹) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| -NH₂ (9) | 0.45 | 12.3 ± 1.2 |
| -N(CH₃)₂ (9) | 0.28 | 8.9 ± 0.7 |
| -Cl (6) | 0.12 | >50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
